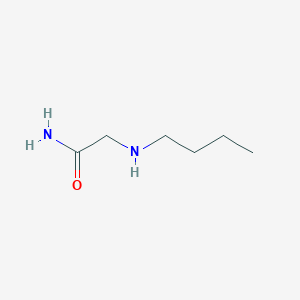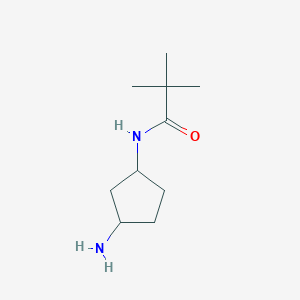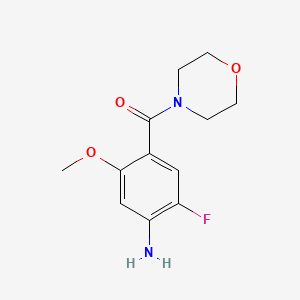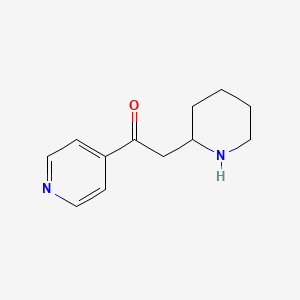![molecular formula C16H16N2O5 B13191151 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B13191151.png)
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group, a hydroxyl group, and a pyridinyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials
Protection of Amino Group: The amino group is protected using benzyl chloroformate in the presence of a base such as sodium hydroxide.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Introduction of Pyridinyl Group: The pyridinyl group can be introduced through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon (Pd/C)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Removal of the benzyloxycarbonyl group to yield the free amine
Wissenschaftliche Forschungsanwendungen
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Can be used in the synthesis of coordination polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinepropionic Acid: Similar structure but lacks the benzyloxycarbonyl and hydroxyl groups.
N-Cbz-D-Alanine: Contains the benzyloxycarbonyl group but differs in the rest of the structure.
Eigenschaften
Molekularformel |
C16H16N2O5 |
|---|---|
Molekulargewicht |
316.31 g/mol |
IUPAC-Name |
3-hydroxy-2-(phenylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C16H16N2O5/c19-14(12-7-4-8-17-9-12)13(15(20)21)18-16(22)23-10-11-5-2-1-3-6-11/h1-9,13-14,19H,10H2,(H,18,22)(H,20,21) |
InChI-Schlüssel |
GLDCBKSVLSWIEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(C2=CN=CC=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13191071.png)



![5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191115.png)






![2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13191144.png)


